8-Allyl-3-methylflavone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
4412-35-5 |
|---|---|
Molecular Formula |
C19H16O2 |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
3-methyl-2-phenyl-8-prop-2-enylchromen-4-one |
InChI |
InChI=1S/C19H16O2/c1-3-8-14-11-7-12-16-17(20)13(2)18(21-19(14)16)15-9-5-4-6-10-15/h3-7,9-12H,1,8H2,2H3 |
InChI Key |
CPMKAFLZWFEHBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C=CC=C2C1=O)CC=C)C3=CC=CC=C3 |
Origin of Product |
United States |
Investigation of Biological Activities Associated with 8 Allyl 3 Methylflavone and Its Research Derivatives
Antiproliferative and Anticancer Research Endeavors
The potential of flavone (B191248) derivatives as anticancer agents has been a significant area of research. Studies have explored the effects of these compounds on various cancer cell lines and investigated their potential as lead structures for new antitumor drugs.
In Vitro Studies in Human Cell Lines (e.g., HL60, HEL, PC3)
While specific studies focusing solely on 8-Allyl-3-methylflavone's effects on HL60, HEL, and PC3 cell lines are not extensively detailed in the provided context, the broader class of flavone and chromone (B188151) derivatives, to which it belongs, has shown notable antiproliferative activity. For instance, synthetic derivatives of 2-styrylchromones have been reported to possess promising antitumor properties. researchgate.net Research on other related compounds, such as certain 3-methylflavones, has demonstrated their ability to inhibit the growth of various cancer cell lines. researchgate.net The antiproliferative effects are often attributed to the induction of apoptosis and cell cycle arrest. The general structure of flavones, featuring a benzopyrone moiety, is considered a key factor in their bioactivity. researchgate.net
Exploration of Antitumor Lead Structures (e.g., 8-Allyl-2-styrylchromone analogs)
Research into 8-allyl-2-styrylchromone analogs has identified them as potential antitumor lead structures. core.ac.uk A series of these analogs were synthesized and evaluated for their antiproliferative effects against a panel of carcinoma cells. core.ac.uk The findings indicated that these compounds could induce cell death through mechanisms such as sub-G1 arrest and DNA fragmentation, suggesting their involvement in the molecular pathways of apoptosis. core.ac.uk The synthesis of 8-allyl-2-styrylchromones has been achieved through methods like the modified Baker-Venkataraman transformation. core.ac.ukukzn.ac.za These investigations underscore the potential of the 8-allyl-substituted chromone scaffold in the development of new anticancer agents.
Anti-inflammatory Research
The anti-inflammatory properties of flavone derivatives have been investigated using both in vitro and in vivo models. These studies aim to understand the mechanisms by which these compounds modulate inflammatory pathways.
In Vitro Methodologies
In vitro studies are crucial for elucidating the cellular and molecular mechanisms of anti-inflammatory action. For flavone derivatives, these studies often involve cell-based assays using immune cells like macrophages. For example, research on methyl derivatives of flavanone (B1672756) has shown their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov Furthermore, these compounds were found to modulate the production of pro-inflammatory cytokines, including IL-1β, IL-6, IL-12p40, IL-12p70, and TNF-α. nih.gov The ability of plant extracts containing flavonoids to inhibit protein denaturation and stabilize red blood cell membranes are other in vitro methods used to assess anti-inflammatory potential. academicjournals.org These assays provide insights into how compounds like this compound might exert anti-inflammatory effects at a cellular level.
In Vivo Experimental Models (e.g., Carrageenan induced rat paw edema method)
The carrageenan-induced rat paw edema model is a standard and widely used in vivo assay to screen for acute anti-inflammatory activity. nih.govspringernature.com This model involves injecting carrageenan, a polysaccharide, into the paw of a rat, which induces a localized and reproducible inflammatory response characterized by swelling (edema). nih.govspringernature.com The effectiveness of a potential anti-inflammatory agent is measured by its ability to reduce the volume of this swelling over time compared to a control group. nih.govscielo.br The inflammatory response in this model is biphasic, involving the release of various inflammatory mediators. springernature.com Numerous studies have utilized this model to validate the anti-inflammatory properties of natural and synthetic compounds, including those from plant extracts rich in flavonoids. scielo.brnih.gov While specific data for this compound in this model is not detailed, the proven efficacy of other flavonoids suggests its potential for similar activity. scielo.br
Antimicrobial and Antioxidant Research
The investigation into the antimicrobial and antioxidant properties of flavones is a significant area of study, driven by the need for new agents to combat resistant microbes and oxidative stress-related diseases.
Research has shown that various substituted 3-methylflavones possess both antioxidant and antibacterial properties. researchgate.net In one study, several newly synthesized 3-methylflavones were evaluated for their ability to scavenge DPPH radicals, a common measure of antioxidant activity. researchgate.net Some of these compounds exhibited significant radical scavenging activity with low IC50 values. researchgate.net The same compounds also demonstrated notable antibacterial activity against Gram-positive bacteria. researchgate.net The antimicrobial activity of flavonoids is often linked to their chemical structure, including the substitution pattern on the A and B rings. researchgate.net
The antioxidant mechanism of related allyl-containing compounds, such as S-allylcysteine found in aged garlic extract, involves scavenging free radicals and inducing antioxidant enzymes. nih.gov This suggests that the allyl group in this compound could contribute to its antioxidant potential. The chromone scaffold itself is recognized for its antioxidant properties. researchgate.net
The antibacterial activity of thiourea (B124793) derivatives containing an allyl group has also been investigated, showing that these compounds can inhibit the growth of bacteria like MRSA. nih.govnih.gov This further supports the potential role of the allyl moiety in conferring antimicrobial effects.
Enzyme Modulation Studies
The capacity of this compound and its derivatives to modulate enzyme activity is a significant area of research. These interactions are fundamental to their biological effects.
Research has identified 3-Methylflavone-8-carboxylic acid (MFCA), a primary metabolite of the synthetic flavone derivative flavoxate (B1672763), as a notable inhibitor of phosphodiesterase (PDE). nih.gov Studies have demonstrated that MFCA is a competitive inhibitor of cAMP-phosphodiesterase. nih.gov In comparative analyses, MFCA was found to be approximately five times more potent as a PDE inhibitor than theophylline, a well-known methylxanthine compound. nih.govebi.ac.uk This inhibitory action on PDE is believed to be a key mechanism behind the pharmacological activity observed, as it leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). nih.gov The resulting effects, such as smooth muscle relaxation, are likely linked to these cAMP-PDE inhibitory properties. nih.gov While MFCA shows significant PDE inhibition, it does not exhibit considerable affinity for various other receptors, including alpha- and beta-adrenergic, serotoninic, muscarinic, D2, opiate, and Ca2+ receptors. nih.govebi.ac.ukresearchgate.net
Table 1: Comparative Phosphodiesterase (PDE) Inhibitory Potency
| Compound | Potency vs. Theophylline | Type of Inhibition |
|---|---|---|
| 3-Methylflavone-8-carboxylic acid (MFCA) | ~5x more potent | Competitive |
| Flavoxate | ~21x more potent | Competitive |
| Theophylline | Baseline | Competitive |
Data sourced from in vitro assays comparing inhibitory effects on c-AMP phosphodiesterase. nih.govebi.ac.uk
Flavonoids as a class are known to interact with cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process through the synthesis of prostaglandins. nih.govnih.gov The inhibition of COX-1 and COX-2 is a key mechanism for many anti-inflammatory drugs. nih.govmdpi.com Research into various flavonoids has shown their potential to downregulate cyclooxygenases and lipoxygenases. nih.gov For instance, studies on the flavonoid myricetin (B1677590) demonstrated its ability to inhibit the COX-2 enzyme, with molecular docking studies revealing interactions within the enzyme's binding site. While direct studies on this compound's specific COX inhibitory activity are not detailed in the provided context, the broader research into flavonoids suggests this is a plausible area of activity. nih.govresearchgate.net The anti-inflammatory properties of many flavonoids are often attributed, at least in part, to their inhibition of enzymes like COX that generate eicosanoids. gastrores.org
Beyond PDE and COX, flavones and their derivatives modulate a variety of key cellular enzymes. researchgate.netontosight.ai One of the primary mechanisms associated with flavonoids is the inhibition of protein kinases, such as protein kinase C and myosin light chain kinase, which can contribute to their vasodilator effects. oup.com Some flavonoids also influence the activity of phospholipase A2 and lipoxygenases. gastrores.org Furthermore, research on quercetin (B1663063), another common flavonoid, has shown it can activate large-conductance Ca2+-activated K+ channels (BKCa) through the production of intracellular hydrogen peroxide, which plays a role in its vasodilator effects. oup.comnih.gov The ability of flavonoids to interact with a wide range of enzymatic pathways, including those involved in signal transduction and cellular metabolism, underscores their diverse biological activities. nih.govmarmara.edu.tr
Other Reported Biological Activities in Flavone Analogs Relevant to this compound Research
The biological activities of structurally similar flavone analogs provide a valuable framework for understanding the potential actions of this compound.
Flavonoids have been widely reported to induce smooth muscle relaxation in various tissues. researchgate.net This effect is often concentration-dependent and can be observed in tissues such as the trachea, aorta, and urinary bladder. nih.govnih.govresearchgate.net The mechanisms underlying this relaxation are multifaceted. One significant pathway is the inhibition of phosphodiesterase, as seen with MFCA, which leads to increased intracellular cAMP and subsequent relaxation of urinary bladder smooth muscle. nih.gov Other mechanisms include the inhibition of Ca2+ influx and the release of Ca2+ from intracellular stores. nih.gov Research on the flavone luteolin (B72000) demonstrated its ability to relax guinea pig trachea smooth muscle by both inhibiting PDE and reducing intracellular Ca2+. gastrores.org Additionally, many flavones exhibit endothelium-dependent relaxation by stimulating the release of nitric oxide (NO). researchgate.net
Table 2: Examples of Flavonoids and their Smooth Muscle Relaxation Effects
| Flavonoid/Derivative | Tissue | Noted Mechanism(s) |
|---|---|---|
| 3-Methylflavone-8-carboxylic acid (MFCA) | Rat Urinary Bladder | PDE Inhibition nih.gov |
| Luteolin | Guinea Pig Trachea, Rat Thoracic Aorta | PDE Inhibition, Reduced Intracellular Ca2+, K+ Channel Activation gastrores.org |
| Quercetin | Human Bronchial Smooth Muscle | Inhibition of Acetylcholine/Histamine (B1213489) Contraction, Increased cAMP researchgate.net |
| 6-Hydroxyflavone | Rat Trachea | Calcium Channel Blockade, NO/cGMP System Stimulation researchgate.net |
| General Flavones (e.g., Chrysin, Apigenin) | Rat Aorta | Inhibition of Ca2+ Influx, Release of NO/Prostaglandins nih.gov |
This table summarizes findings from various studies on different flavone analogs.
The effects of flavonoids on coronary blood vessels have been a subject of significant research, with many studies reporting vasodilator effects. redheracles.net Epidemiological studies have suggested an inverse relationship between dietary flavonoid intake and mortality from coronary heart disease. oup.commdpi.com The flavonoid quercetin, for example, exerts coronary vasodilator effects in vitro. oup.comnih.gov The mechanism for this action is partly attributed to the activation of BKCa channels in coronary artery myocytes, a process mediated by the intracellular production of hydrogen peroxide. oup.comnih.gov The vasorelaxant action of many flavonoids involves multiple pathways, including endothelium-independent mechanisms like the inhibition of protein kinases and direct actions on vascular smooth muscle, as well as endothelium-dependent effects through the enhanced release of nitric oxide. nih.govredheracles.net
Research on Antiallergic and Metal Chelating Properties
The therapeutic potential of flavonoids, a broad class of naturally occurring polyphenolic compounds, has been extensively explored, with research highlighting their diverse biological activities. Among these, antiallergic and metal chelating properties are significant areas of investigation. nih.govmdpi.comnih.govresearchgate.net While direct experimental studies on the antiallergic and metal chelating activities of this compound are not extensively documented in publicly available literature, the known properties of the broader flavone class and related derivatives provide a basis for understanding its potential in these areas.
Antiallergic Properties of Flavone Derivatives
Flavonoids, including the flavone subclass, are recognized for their potential to modulate allergic responses. nih.govresearchgate.netresearchgate.net The mechanism of action often involves the inhibition of histamine release from mast cells, a key event in the allergic cascade. jst.go.jp Studies on various flavone derivatives have demonstrated significant antiallergic effects. For instance, luteolin-7-O-rutinoside, a flavonoid glycoside, has been shown to potently inhibit histamine release from rat peritoneal mast cells. jst.go.jp Similarly, research on biflavonoids isolated from Mesua ferrea Linn., such as mesuaferrone-A and mesuaferrone-B, revealed significant inhibitory activity against hyaluronidase (B3051955) and the release of β-hexosaminidase, a marker for degranulation in mast cells. mdpi.com These findings underscore the potential of the flavone scaffold in the development of antiallergic agents.
The structural features of flavonoids play a crucial role in their antiallergic activity. For example, the glycosylation of flavonoids can influence their potency, with aglycones often exhibiting higher activity than their corresponding glycosides. researchgate.net Furthermore, the hydrophobicity and steric bulk of substituents on the flavonoid core can modulate their interaction with biological targets, thereby affecting their antiallergic efficacy. tandfonline.com While specific data for this compound is not available, the presence of the flavone backbone suggests a potential for antiallergic activity, which would require empirical validation.
Table 1: Antiallergic Activity of Selected Flavonoids
| Compound | Source/Type | Activity | IC₅₀ (µM) | Reference |
| Luteolin-7-O-rutinoside | Flavonoid Glycoside | Inhibition of histamine release | - | jst.go.jp |
| Mesuaferrone-A | Biflavonoid | Hyaluronidase inhibition | 51.1 | mdpi.com |
| Mesuaferrone-B | Biflavonoid | Hyaluronidase inhibition | 54.7 | mdpi.com |
| Mesuaferrone-A | Biflavonoid | β-hexosaminidase release inhibition | 49.4 | mdpi.com |
| Mesuaferrone-B | Biflavonoid | β-hexosaminidase release inhibition | 49.2 | mdpi.com |
| Apigenin | Flavone | β-hexosaminidase release inhibition | 6.1 | mdpi.com |
| Naringenin (B18129) | Flavanone | β-hexosaminidase release inhibition | >100 | mdpi.com |
Note: This table presents data for related flavonoid compounds to illustrate the antiallergic potential within this class, as direct data for this compound is not available. IC₅₀ values represent the concentration required for 50% inhibition.
Metal Chelating Properties of Flavonoids
Flavonoids possess the ability to chelate metal ions, a property that contributes to their antioxidant activity and has implications for various pathological conditions involving metal dysregulation. nih.govmdpi.comcore.ac.uk The chelation of transition metals such as iron (Fe) and copper (Cu) can prevent their participation in redox reactions that generate harmful free radicals. nih.govcore.ac.uk The structural arrangement of hydroxyl and carbonyl groups in the flavonoid skeleton is critical for this activity. core.ac.uk
Key structural features for metal chelation in flavonoids include:
The 5-hydroxy and 4-carbonyl group in the A and C rings. core.ac.uk
The 3-hydroxy and 4-carbonyl group in the C ring. core.ac.uk
The 3',4'-dihydroxy (catechol) group in the B ring. core.ac.uk
Studies have shown that flavonoids can form stable complexes with metal ions. core.ac.uk For example, baicalein (B1667712) and quercetin have demonstrated strong iron-chelating activity. nih.gov The ability of flavonoids to chelate iron is significant in the context of iron overload diseases, where they can help to reduce iron-induced oxidative damage. nih.gov While unsubstituted flavone has limited chelating ability, the introduction of hydroxyl groups significantly enhances this property. nih.gov
The metal-chelating ability of flavonoids is also pH-dependent and is influenced by the specific metal ion. acs.org Although direct studies on the metal chelating properties of this compound are lacking, its core flavone structure suggests a potential for such activity. The absence of key hydroxyl groups, particularly at the 5 and 3' or 4' positions, might limit its chelating capacity compared to polyhydroxylated flavonoids like quercetin or luteolin. However, the 4-carbonyl oxygen could still participate in metal coordination. Experimental studies would be necessary to determine the specific metal chelating profile of this compound.
Table 2: Iron Chelating Activity of Selected Flavonoids
| Compound | Classification | Key Structural Feature for Chelation | Iron Chelating Activity | Reference |
| Baicalein | Flavone | 6,7-dihydroxy structure | Strong | nih.gov |
| Baicalin | Flavone | 6,7-dihydroxy structure | Strong | nih.gov |
| Quercetin | Flavonol | B-ring catechol, 3- and 5-hydroxy groups | Strong | nih.gov |
| Rutin | Flavonol Glycoside | 3- and 5-hydroxy groups | Present | nih.gov |
Note: This table highlights the iron chelating activity of well-studied flavonoids to provide context for the potential properties of the flavone class. Direct data for this compound is not available.
Mechanistic Investigations of 8 Allyl 3 Methylflavone and Flavone Analogs
Elucidation of Molecular Targets and Pathways of Action
While specific molecular targets for 8-Allyl-3-methylflavone have not been extensively documented, research on analogous structures provides insight into its probable mechanisms. The parent flavone (B191248) structure is known to interact with a variety of cellular targets, and the introduction of methyl and allyl groups can modulate these interactions.
Studies on 3-methylflavone derivatives suggest that they possess antiproliferative and anti-inflammatory properties. nih.govmdpi.com For instance, certain 3-methylflavones have been evaluated for their ability to inhibit the proliferation of cancer cells, such as human leukemia (HL-60) cells. nih.gov Although the introduction of a methyl group at the C3 position has been observed to sometimes weaken the antiproliferative activity compared to the parent flavone, these compounds are still considered for their potential as anticancer agents. nih.gov
The anti-inflammatory actions of flavones are often attributed to their ability to modulate key inflammatory pathways. Research on methylflavones has shown that they can inhibit the production of pro-inflammatory mediators. mdpi.com This suggests that a likely molecular target for this compound could be enzymes involved in inflammatory responses, such as cyclooxygenases (COX). biomolther.org The addition of an allyl group, intended to mimic the structure of naturally occurring prenylated flavonoids, may enhance the compound's interaction with cellular membranes and membrane-bound enzymes. biomolther.orgnih.gov
Research on Cellular Signaling Modulation
The modulation of cellular signaling pathways is a key aspect of the pharmacological effects of flavonoids. For flavone analogs, particularly those with methyl substitutions, significant effects on inflammatory signaling have been observed.
A study on various methylflavones demonstrated that 2'-methylflavone and 3'-methylflavone (B13976349) were potent inhibitors of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. mdpi.com These compounds also significantly inhibited the production of pro-inflammatory cytokines such as Interleukin-1α (IL-1α) and Interleukin-1β (IL-1β). mdpi.com This indicates that these flavone derivatives can interfere with the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. Prenylated flavonoids, which the allyl group on this compound is designed to resemble, have been shown to inhibit both the NF-κB and JNK/AP-1 signaling pathways. nih.govsemanticscholar.org
Therefore, it is plausible that this compound modulates cellular signaling by downregulating inflammatory cascades. The presence of the 3-methyl group, as seen in other active methylflavones, combined with the lipophilic nature of the 8-allyl group, could facilitate its interaction with cellular components that regulate these pathways.
Analysis of Interactions with Biological Macromolecules (e.g., Receptor Binding)
This compound is a known intermediate in the synthesis of 3-methylflavone-8-carboxylic acid. google.com Derivatives of 3-methylflavone-8-carboxylic acid have been investigated for their inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in neurodegenerative diseases. researchgate.net One such derivative, N‐(2,6‐dichloro‐4‐sulfamoylphenyl)‐3‐methylflavone‐8‐carboxamide, was identified as a potent inhibitor of both AChE and BChE. researchgate.net This suggests that the 3-methylflavone-8-carboxylic acid scaffold can fit into the active sites of these enzymes. While this compound itself has not been tested, its structural similarity to these active compounds implies a potential for interaction with similar enzymatic targets.
The interaction of flavonoids with plasma proteins, such as albumin, is another important aspect that influences their bioavailability and distribution. Structural modifications on the flavone core are known to significantly affect plasma albumin binding affinity. The lipophilic allyl group at the 8-position would likely enhance such interactions.
Comparison of Mechanisms with Parent Flavone Structures and Other Flavonoid Classes
The biological activity of this compound can be understood by comparing its structure to the parent flavone and other flavonoid classes.
Parent Flavone: The basic flavone structure exhibits a wide array of biological activities, including antioxidant and anti-inflammatory effects. The addition of substituents can significantly alter these properties.
3-Methylflavones: The introduction of a methyl group at the 3-position has been a subject of structure-activity relationship (SAR) studies. While in some cases it has been shown to reduce the antiproliferative activity compared to the unsubstituted flavone, certain methyl-substituted flavones have demonstrated potent anti-inflammatory effects. nih.govmdpi.com For example, 2'-methylflavone and 3'-methylflavone were more effective at inhibiting pro-inflammatory cytokine production than the parent flavone in one study. mdpi.com
Allyl-Substituted Flavones: The allyl group at the 8-position is a key feature. This substitution is often made to mimic prenyl groups found in naturally occurring flavonoids. biomolther.org Prenylation generally increases the lipophilicity of the flavonoid, which can enhance its interaction with cell membranes and improve its biological activity. nih.govsemanticscholar.org For instance, prenylated flavonoids have shown enhanced antimicrobial and cytotoxic activities. nih.gov Allyl groups are introduced to potentially replicate these advantages. biomolther.org
Other Flavonoid Classes: Compared to flavonols (which have a hydroxyl group at the 3-position), flavones like this compound lack this feature, which can influence their antioxidant mechanisms and metabolic pathways. Isoflavones, where the B-ring is attached at the 3-position instead of the 2-position, have distinct biological targets and are well-known for their estrogenic activity, a property not typically associated with flavones.
Data Tables
Table 1: Biological Activity of Selected Flavone Analogs
| Compound | Biological Activity | Cell Line/Model | Key Findings | Reference |
| 3,3'-dimethylflavone | Antiproliferative | HL-60 | Showed the most potent activity among a series of synthesized 3-methylflavones (IC50=76 μM). | nih.gov |
| 2'-methylflavone | Anti-inflammatory | RAW 264.7 | Significantly inhibited NO and pro-inflammatory cytokine (IL-1α, IL-1β) production. | mdpi.com |
| 3'-methylflavone | Anti-inflammatory | RAW 264.7 | Significantly inhibited NO and pro-inflammatory cytokine (IL-1α, IL-1β) production. | mdpi.com |
| 7-Hydroxy-3-methylflavone | Antioxidant, Anti-inflammatory, Neuroprotective | In vitro models | Demonstrates free radical scavenging and can inhibit inflammatory pathways. | smolecule.com |
| 3-Methylflavone-8-carboxylic acid | Smooth muscle relaxant | In vitro organ baths | Inhibits phosphodiesterase. |
Future Research Directions and Academic Significance of 8 Allyl 3 Methylflavone
Exploration of Novel Synthetic Pathways for 8-Allyl-3-methylflavone and its Analogs
The synthesis of flavone (B191248) derivatives is a well-established field, yet the development of more efficient, sustainable, and versatile methods remains a key objective for organic chemists. researchgate.netinnovareacademics.in While a classical synthesis for this compound exists, future research is geared towards more innovative and efficient strategies.
A known method for synthesizing this compound starts from 3-allyl-2-hydroxypropiophenone (B8406682), which is reacted with benzoyl chloride in the presence of sodium benzoate (B1203000). google.com This process, a variation of the Baker-Venkataraman rearrangement, provides a direct route to the target compound. innovareacademics.ingoogle.com However, modern synthetic chemistry offers several avenues for improvement and for the creation of diverse analogs.
Future exploration could focus on palladium-mediated cross-coupling reactions, such as the Suzuki-Miyaura method. mdpi.comresearchgate.net These reactions are powerful tools for creating carbon-carbon bonds and could be adapted to introduce the allyl group or other functionalities onto a pre-formed flavone nucleus, or to construct the flavone ring itself. mdpi.com Another promising area is the oxidative cyclization of chalcone (B49325) precursors. researchgate.netiiarjournals.org The synthesis and subsequent cyclization of a 2'-hydroxy-3'-allylchalcone derivative could provide a streamlined route to 8-allylflavones. researchgate.net These modern methods often offer higher yields, greater functional group tolerance, and milder reaction conditions compared to classical approaches.
| Synthetic Strategy | Description | Potential Advantages | Reference |
|---|---|---|---|
| Modified Baker-Venkataraman Reaction | Reaction of 3-allyl-2-hydroxypropiophenone with benzoyl chloride and sodium benzoate. | Direct, established route. | google.com |
| Oxidative Cyclization of Chalcones | Synthesis of a 2'-hydroxy-3'-allylchalcone followed by cyclization using reagents like iodine in DMSO. | High convergence, access to diverse flavone and aurone (B1235358) isomers. | researchgate.netiiarjournals.org |
| Palladium-Mediated Cross-Coupling (e.g., Suzuki-Miyaura) | Coupling of an 8-haloflavone with an allylboronic acid derivative or a related organometallic reagent. | High functional group tolerance, good yields, and modularity for creating analog libraries. | mdpi.comresearchgate.net |
| Intramolecular Wittig Reaction | An alternative strategy for constructing the heterocyclic ring of the flavone. | Offers a different retrosynthetic disconnection and may be suitable for specific substrates. | innovareacademics.in |
Advanced Mechanistic Studies to Define Precise Modes of Action
Understanding the precise molecular mechanisms by which a compound exerts its biological effects is fundamental to drug discovery. For this compound and its derivatives, mechanistic studies are still in their infancy. Future research should aim to elucidate their specific molecular targets and signaling pathways.
A primary point of investigation stems from its most well-known derivative, 3-methylflavone-8-carboxylic acid (MFCA), the main metabolite of the drug Flavoxate (B1672763). ebi.ac.uknih.gov MFCA is known to be a competitive inhibitor of phosphodiesterase (PDE), which leads to an increase in intracellular cyclic AMP (cAMP) and subsequent smooth muscle relaxation. ebi.ac.uknih.gov It is plausible that this compound or its other metabolites could share this activity. Furthermore, MFCA has been investigated as an antagonist of the gamma-aminobutyric acid (GABA) receptor system, suggesting a potential role in modulating neurotransmission. biosynth.com
Future studies should directly assess the interaction of this compound with various PDE isoforms and GABA receptor subtypes. Additionally, broader screening against panels of kinases, ion channels, and other receptors is warranted. Techniques such as differential scanning fluorimetry, surface plasmon resonance, and cellular thermal shift assays can identify direct binding targets. Subsequent cell-based assays can then confirm the functional consequences of these interactions, for instance, by measuring downstream signaling events like cytokine production or changes in gene expression. mdpi.comresearchgate.net
Expansion of Biological Activity Profiling for Undiscovered Therapeutic Potential
The flavonoid scaffold is associated with a vast range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. researchgate.netmdpi.comspandidos-publications.com While this compound is primarily known through its connection to Flavoxate, its full biological potential remains largely unexplored. A systematic expansion of its biological activity profile could uncover new therapeutic applications.
Given the established anti-inflammatory properties of many flavones, this compound and its analogs should be evaluated in models of inflammation. mdpi.comresearchgate.net Studies have shown that certain methyl derivatives of flavone can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in macrophages. mdpi.comresearchgate.net Similarly, the anticancer potential of flavonoids is a major area of research. spandidos-publications.comresearchgate.net Screening this compound derivatives against a panel of human cancer cell lines, such as those from the NCI-60 panel, could identify novel cytotoxic agents. mdpi.commdpi.com The substitution pattern of flavones is crucial for their activity, and the unique 8-allyl and 3-methyl groups may confer novel or enhanced potency against specific cancer types. benthamdirect.comingentaconnect.com
| Potential Therapeutic Area | Observed Activity in Related Flavonoids | Potential Mechanism | Reference |
|---|---|---|---|
| Gastrointestinal Cancer | Inhibition of cancer cell invasion and angiogenesis. | Modulation of signaling pathways like MMPs and VEGF. | spandidos-publications.com |
| Inflammation | Inhibition of NO and pro-inflammatory cytokine (IL-1α, IL-1β) production. | Suppression of inflammatory responses in macrophages. | mdpi.comresearchgate.net |
| Leukemia, Colorectal Cancer | Cytotoxicity against various cancer cell lines. | Intercalation into triplex DNA. | mdpi.com |
| General Antitumor Activity | Induction of apoptosis and autophagy. | Targeting multiple anticancer pathways. | mdpi.commdpi.com |
Rational Design of New Flavone-Based Chemical Entities with Enhanced Specificity
Rational drug design aims to create new molecules with improved potency and selectivity for a specific biological target. This compound serves as an excellent starting point for such endeavors. The flavone core is a "privileged scaffold" in medicinal chemistry, and its substituents can be systematically modified to optimize interactions with a target protein. mdpi.com
The 8-allyl group is particularly attractive for chemical modification. It can be isomerized to a propenyl group, oxidized to an aldehyde or carboxylic acid, or used in cycloaddition reactions to generate more complex, fused-ring systems. google.comtandfonline.com These modifications can be used to probe the binding pocket of a target enzyme or receptor, potentially leading to derivatives with enhanced specificity. For example, linking the flavone core to other pharmacophores via the C-8 position can create hybrid molecules with dual activities or improved pharmacokinetic properties. mdpi.commdpi.com The design of flavone-based derivatives has also led to novel applications outside of medicine, such as the development of multicolor fluorophores with aggregation-induced emission enhancement (AIEE) characteristics for cellular imaging. nih.gov
Continued Role of this compound as a Versatile Research Intermediate
Perhaps the most significant current role of this compound is as a versatile research intermediate. Its primary utility lies in its role as the direct precursor to 3-methylflavone-8-carboxylic acid (MFCA). google.com The synthesis involves the oxidation of the 8-allyl group, typically using an oxidizing agent like potassium permanganate (B83412). google.com MFCA is not only the main metabolite of the urinary antispasmodic drug Flavoxate but also a pharmacologically active compound in its own right, exhibiting phosphodiesterase inhibiting properties. ebi.ac.uknih.govresearchgate.net
The accessibility of this compound makes it a crucial starting material for synthesizing MFCA and its various ester derivatives for pharmacological research. google.comepo.orggoogle.com The presence of the allyl group provides a chemical handle for creating a library of C-8 substituted 3-methylflavones, allowing researchers to systematically investigate how modifications at this position affect biological activity. tandfonline.com This makes this compound an indispensable tool for structure-activity relationship (SAR) studies aimed at developing new drugs based on the flavone scaffold.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 8-Allyl-3-methylflavone, and how can purity be optimized during synthesis?
- Answer : The compound can be synthesized via Claisen-Schmidt condensation between 3-methylacetophenone and substituted benzaldehydes, followed by allylation at the 8-position using allyl bromide under basic conditions. Purity optimization requires column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water mixtures). Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:ethyl acetate) and confirm purity with HPLC (C18 column, λ = 254 nm) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer : Use nitrile gloves (tested for chemical resistance to flavonoids) and tightly sealed goggles. Inspect gloves for defects before use and follow EN 374 standards for permeation resistance. Store the compound in amber vials at 4°C under inert gas to prevent oxidation. Dispose of contaminated materials via hazardous waste protocols .
Q. How should researchers characterize the structural identity of this compound?
- Answer : Employ NMR (¹H and ¹³C) for structural elucidation:
- ¹H NMR (CDCl₃): δ 2.45 (s, 3H, C3-CH₃), δ 5.15–5.30 (m, 2H, allyl CH₂), δ 6.85–7.50 (aromatic protons).
- ¹³C NMR : δ 21.5 (C3-CH₃), δ 115–160 (flavone backbone). Confirm via FT-IR (C=O stretch ~1650 cm⁻¹) and HRMS (calculated [M+H]⁺: 295.0974) .
Advanced Research Questions
Q. How can discrepancies in reported bioactivity data for this compound be resolved?
- Answer : Contradictions in bioactivity (e.g., antioxidant vs. pro-oxidant effects) may arise from assay conditions (e.g., DCFH-DA vs. ABTS assays) or solvent polarity affecting solubility. Conduct dose-response curves across multiple models (e.g., in vitro cell lines vs. ex vivo tissue assays) and validate via LC-MS to rule out degradation artifacts .
Q. What strategies improve reproducibility in pharmacological studies of this compound?
- Answer : Standardize protocols:
- Cell-based assays : Use passage-controlled cell lines (≤P15), pre-treat with CYP450 inhibitors to mitigate metabolic variability.
- In vivo studies : Control diet (flavonoid-free) and genetic backgrounds (e.g., C57BL/6 mice). Publish raw data (UV-Vis spectra, chromatograms) in supplementary materials .
Q. How do computational methods enhance the understanding of this compound’s mechanism of action?
- Answer : Perform molecular docking (AutoDock Vina) to predict binding to targets like COX-2 or Keap1-Nrf2. Validate with MD simulations (GROMACS) to assess stability of ligand-receptor complexes. Cross-reference with SAR studies on methyl/allyl substituent modifications .
Methodological Guidelines
Q. How should researchers document experimental procedures for this compound in publications?
- Answer : Follow Beilstein Journal guidelines:
- Synthesis : Report molar ratios, catalyst loadings, and reaction times.
- Characterization : Include NMR acquisition parameters (e.g., 500 MHz, 298 K).
- Bioassays : Specify positive/negative controls (e.g., quercetin for antioxidant assays). Limit main text to 5 key compounds; archive additional data in supplementary files .
Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
